molecular formula C6H11NO2S2 B2976400 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1935355-99-9

5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2976400
CAS RN: 1935355-99-9
M. Wt: 193.28
InChI Key: FOZPANAUHAXMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common structure in many organic compounds . The “5-(Methylsulfonyl)-2-thia-” part suggests the presence of a sulfur atom and a methylsulfonyl group in the structure.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar bicyclic compounds have been synthesized using Diels-Alder reactions . This involves a [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene, known as the dienophile .


Molecular Structure Analysis

The bicyclo[2.2.1]heptane core suggests a three-ring structure with two carbon atoms shared by all rings . The “5-(Methylsulfonyl)-2-thia-” part indicates substitutions at the 5th and 2nd carbon in the ring .


Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, and solubility would depend on the specific structure and substituents of the compound .

Scientific Research Applications

High-Energy Density Compounds (HEDCs)

5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane: derivatives have been studied for their potential as HEDCs . These compounds are of interest due to their excellent detonation properties, making them suitable for modern military and civil applications . The design of HEDCs aims to achieve a balance between high detonation performance and low impact sensitivity, ensuring safety and effectiveness .

Asymmetric Synthesis

The bicyclo[2.2.1]heptane scaffold, which is part of the structure of this compound, is crucial for asymmetric synthesis. It serves as a chiral auxiliary in various synthetic processes, enabling the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of drugs can affect their efficacy and safety .

Organocatalysis

This compound has been used in organocatalytic reactions, specifically in a formal [4 + 2] cycloaddition reaction. This reaction allows for the rapid and highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. Such methodologies are valuable for creating complex molecules with high precision .

Drug Discovery

The bicyclo[2.2.1]heptane core is a privileged structure found in many bioactive compounds. Derivatives of 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane could be key intermediates in the synthesis of new drug candidates. The versatility of the core structure allows for the exploration of a wide range of pharmacological activities .

Molecular Architecture

In the realm of molecular architecture, the bicyclo[2.2.1]heptane scaffold is used to classify molecules based on the presence of a bridgehead carbon. This classification aids in the development of synthetic approaches for accessing functionalized bicyclo[2.2.1]heptanes, which are significant for the synthesis of biologically relevant molecules .

Transition-Metal Catalysis

Compounds containing the bicyclo[2.2.1]heptane structure, such as 5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, can act as effective chiral ligands in transition-metal catalysis. This application is crucial for various chemical transformations that require high selectivity and yield .

Mechanism of Action

The mechanism of action would depend on the application of the compound. For instance, if it’s used as a drug, the mechanism would depend on the biological target . Without specific information, it’s difficult to predict the mechanism of action.

properties

IUPAC Name

5-methylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S2/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZPANAUHAXMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CC1CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.